molecular formula C24H34N3O3+ B13783596 Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- CAS No. 84607-97-6

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-

Cat. No.: B13783596
CAS No.: 84607-97-6
M. Wt: 412.5 g/mol
InChI Key: XUQXPFKGWLEBBU-UHFFFAOYSA-O
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Description

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both o-methoxyphenyl and 2,4,6-trimethylphenyl groups attached to a central ammonium ion through carbamoyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- typically involves the reaction of diethylamine with o-methoxyphenyl isocyanate and 2,4,6-trimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid: A simpler compound with similar functional groups.

    Ethyl carbamate: Shares structural similarities but differs in its biological activity.

    Urea derivatives: Compounds with related carbamoyl groups but distinct properties.

Uniqueness

Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its applications in various fields further highlight its distinctiveness compared to similar compounds.

Properties

CAS No.

84607-97-6

Molecular Formula

C24H34N3O3+

Molecular Weight

412.5 g/mol

IUPAC Name

diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium

InChI

InChI=1S/C24H33N3O3/c1-7-27(8-2,15-22(28)25-20-11-9-10-12-21(20)30-6)16-23(29)26-24-18(4)13-17(3)14-19(24)5/h9-14H,7-8,15-16H2,1-6H3,(H-,25,26,28,29)/p+1

InChI Key

XUQXPFKGWLEBBU-UHFFFAOYSA-O

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=CC=CC=C1OC)CC(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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